molecular formula C10H12N2O B1322662 1,2,3,4-Tetrahydroquinoline-2-carboxamide CAS No. 91842-88-5

1,2,3,4-Tetrahydroquinoline-2-carboxamide

Cat. No.: B1322662
CAS No.: 91842-88-5
M. Wt: 176.21 g/mol
InChI Key: OFBPSKIFXNJCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinoline-2-carboxamide (CAS Registry Number: 91842-88-5) is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound features a tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . The carboxamide functional group at the 2-position provides a versatile handle for further chemical modification and interaction with biological targets. Researchers value the tetrahydroquinoline core for its role in the design and discovery of novel bioactive molecules . This structure is often regarded as a rigid surrogate for natural amino acids like proline or phenylalanine, making it valuable in the development of peptidomimetics and other pharmacologically active compounds . Notably, derivatives of 1,2,3,4-tetrahydroquinoline have been successfully developed into approved drugs and investigated for various activities. For instance, similar N-substituted tetrahydroquinoline carboxamides have demonstrated significant fungicidal activity in agricultural research, highlighting the potential of this chemical class in agrochemical development . Furthermore, other tetrahydroquinoline-based compounds, such as the CETP inhibitor torcetrapib, have shown promise in cardiovascular research, indicating the broad applicability of this scaffold . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBPSKIFXNJCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623262
Record name 1,2,3,4-Tetrahydroquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-88-5
Record name 1,2,3,4-Tetrahydroquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinoline-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Properties of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroquinoline-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. It is built upon the well-established "privileged scaffold" of 1,2,3,4-tetrahydroquinoline (THQ), a core structure present in numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This document delves into the fundamental physicochemical properties, plausible synthetic pathways, spectroscopic signature, and known biological activities of the title compound. By synthesizing field-proven insights with established data, this guide aims to serve as an authoritative resource for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this specific THQ derivative.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Foundation of Pharmacological Significance

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules.[1][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. This versatility has led to the development of THQ-based agents with applications as anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-HIV therapeutics.[1][2] 1,2,3,4-Tetrahydroquinoline-2-carboxamide is a specific derivative that combines this privileged core with a carboxamide functional group at the C2 position—a moiety known for its ability to form critical hydrogen bond interactions with biological targets. This guide focuses specifically on this promising molecule.

Caption: General structure of the THQ scaffold and the title compound.

Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the carboxamide group at the C2 position significantly alters the properties of the parent THQ scaffold, increasing polarity and hydrogen bonding potential.

PropertyValueSource / Method
IUPAC Name 1,2,3,4-tetrahydroquinoline-2-carboxamideIUPAC Nomenclature
CAS Number 91842-88-5[5]
Molecular Formula C₁₀H₁₂N₂OCalculated
Molecular Weight 176.22 g/mol Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 2Calculated
Topological Polar Surface Area 55.12 ŲCalculated
Predicted LogP 1.1 - 1.5Computational Prediction

These properties suggest that 1,2,3,4-tetrahydroquinoline-2-carboxamide is a moderately polar molecule, likely a solid at room temperature, with potential for good solubility in polar organic solvents and limited aqueous solubility. Its favorable hydrogen bonding characteristics are crucial for its interaction with protein targets.

Synthesis and Spectroscopic Characterization

While specific, detailed syntheses are proprietary or scattered in the literature, a robust and logical pathway can be constructed based on established organic chemistry principles. Characterization relies on a combination of standard spectroscopic techniques.

Proposed Synthetic Strategy

A common and effective method for accessing chiral 2-substituted THQs involves the synthesis of the corresponding quinoline-2-carboxylic acid, followed by asymmetric hydrogenation and subsequent amidation.

Synthetic_Workflow start Quinoline-2-carboxylic Acid step1 Asymmetric Hydrogenation (e.g., Ru-BINAP catalyst, H₂) start->step1 intermediate 1,2,3,4-Tetrahydroquinoline- 2-carboxylic Acid step1->intermediate step2 Amidation (e.g., SOCl₂, then NH₄OH or EDC/HOBt, NH₃) intermediate->step2 product 1,2,3,4-Tetrahydroquinoline- 2-carboxamide step2->product

Caption: Proposed synthetic workflow for the target compound.

Expert Insight: The choice of an asymmetric hydrogenation step is critical for producing an enantiomerically pure product, which is often a regulatory requirement for pharmaceutical agents. The subsequent amidation is a standard, high-yielding transformation. Using a coupling agent like EDC/HOBt is often preferred in modern synthesis as it proceeds under mild conditions, preserving stereochemical integrity.

Experimental Protocol: Amidation of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

This protocol describes a standard laboratory procedure for the final synthetic step.

  • Activation: Dissolve 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane). Cool the solution to 0 °C in an ice bath.

  • Coupling Agents: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq) to the solution. Stir for 20 minutes to allow for the formation of the active ester intermediate. This pre-activation is a self-validating step, as the reaction's success depends on the formation of this intermediate before the amine is introduced.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) slowly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,2,3,4-tetrahydroquinoline-2-carboxamide.

Expected Spectroscopic Profile

The structural identity and purity of the synthesized compound would be confirmed using the following spectroscopic methods. The data presented are predictive, based on the known spectra of the THQ core and the influence of the carboxamide substituent.[6][7][8]

TechniqueExpected Characteristics
¹H NMR ~6.5-7.2 ppm: Multiplets corresponding to the 4 aromatic protons. ~3.0-3.5 ppm: Multiplets for the protons at C2, C3, and C4 of the heterocyclic ring. ~5.5-7.5 ppm: Two broad singlets for the two amide (-CONH₂) protons. ~3.5-4.5 ppm: A broad singlet for the secondary amine (-NH-) proton.
¹³C NMR ~170-175 ppm: Quaternary carbon signal for the amide carbonyl (C=O). ~115-145 ppm: Signals for the 6 aromatic carbons. ~25-55 ppm: Signals for the 3 aliphatic carbons (C2, C3, C4) in the heterocyclic ring.
Mass Spec (EI) m/z 176: Molecular ion peak [M]⁺. Key Fragments: Loss of CONH₂ (m/z 132), and other fragments characteristic of the THQ ring.
IR (Infrared) ~3400-3200 cm⁻¹: Two distinct N-H stretching bands (amide) and one N-H stretch (amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching. ~1680-1650 cm⁻¹: Strong C=O stretching (Amide I band). ~1640-1600 cm⁻¹: N-H bending.

Biological Activities and Mechanism of Action

1,2,3,4-Tetrahydroquinoline-2-carboxamide has demonstrated a range of potent biological activities in preclinical models, marking it as a compound with significant therapeutic potential.[5]

  • Enzyme Inhibition: It is a potent inhibitor of the enzyme histidine decarboxylase.[5] This enzyme is responsible for the synthesis of histamine, a key mediator in allergic and inflammatory responses.

  • Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory effects, likely linked to its inhibition of serotonin and histamine synthesis.[5]

  • Antineoplastic Activity: It has shown significant cytotoxicity against certain cancer cells and can inhibit the proliferation of other cells in culture.[5]

  • Receptor Binding: The molecule interacts with key receptors involved in disease pathology. It inhibits retinoic acid production by binding to the retinoic acid receptor (RAR) subtype II and also inhibits angiotensin II type I receptors, suggesting potential applications in cardiovascular diseases like congestive heart failure.[5]

Mechanism_of_Action cluster_0 Cellular Targets & Pathways cluster_1 Physiological Outcomes compound 1,2,3,4-Tetrahydroquinoline- 2-carboxamide enzyme Histidine Decarboxylase compound->enzyme Inhibits receptor1 Angiotensin II Receptor (AT1) compound->receptor1 Inhibits receptor2 Retinoic Acid Receptor (RAR-II) compound->receptor2 Binds to serotonin Serotonin Synthesis Pathway compound->serotonin Inhibits outcome1 ▼ Histamine Production (Anti-inflammatory) enzyme->outcome1 outcome2 ▼ Angiotensin II Signaling (Vasodilation) receptor1->outcome2 outcome3 ▼ Retinoic Acid Production (Anti-proliferative) receptor2->outcome3 outcome4 ▼ Serotonin Levels (Anti-inflammatory) serotonin->outcome4

Sources

A Comprehensive Spectroscopic Guide to 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Welcome to this in-depth technical guide on the spectroscopic characterization of 1,2,3,4-tetrahydroquinoline-2-carboxamide. This molecule, built upon the privileged 1,2,3,4-tetrahydroquinoline scaffold, is of significant interest to researchers in medicinal chemistry and drug development.[1] The tetrahydroquinoline core is a recurring motif in numerous biologically active compounds, and the addition of a carboxamide functional group at the 2-position introduces a versatile handle for further chemical modification and interaction with biological targets.[2]

This guide is designed for professionals who require a deep, practical understanding of how to confirm the identity and purity of this compound. We will move beyond theoretical data, offering field-proven insights into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecular architecture. Our focus is on the "why"—the causal relationships between molecular structure and spectroscopic output—to empower you with the expertise needed for confident structural elucidation.

Molecular Architecture and Spectroscopic Implications

To interpret the spectroscopic data of 1,2,3,4-tetrahydroquinoline-2-carboxamide, we must first dissect its structure. The molecule consists of a bicyclic system where a saturated piperidine ring is fused to a benzene ring. The critical functional groups that will dictate the spectroscopic signatures are:

  • Aromatic Ring: A 1,2-disubstituted benzene ring.

  • Secondary Amine: The nitrogen at position 1 (N-1) is part of the heterocyclic ring and bears a single proton.

  • Chiral Center: The carbon at position 2 (C-2) is a stereocenter, bonded to a hydrogen and the carboxamide group.

  • Primary Amide: A -CONH₂ group at C-2.

  • Saturated Heterocycle: The aliphatic protons at C-2, C-3, and C-4.

The interplay of these features—aromaticity, aliphatic flexibility, and hydrogen-bonding capabilities—gives rise to a unique and identifiable spectroscopic fingerprint.

Caption: Numbered structure of 1,2,3,4-tetrahydroquinoline-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information, revealing the carbon-hydrogen framework and the connectivity of the molecule. For a compound of this nature, conducting ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) is standard practice for unambiguous assignment.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and keeps the amide and amine N-H protons from exchanging too rapidly, allowing for their clear observation. Deuterated chloroform (CDCl₃) is an alternative, though N-H peaks may be broader.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum is the most informative starting point. The distinct electronic environments give rise to well-separated signals.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Couplings (J, Hz)
H-5, H-6, H-7, H-86.5 - 7.2mAromatic J-couplings (ortho, meta)
Amide (-CONH₂)7.0 - 8.0 (2H)br sExchangeable with D₂O
N-H (amine)4.0 - 5.5 (1H)br sExchangeable with D₂O
H-23.8 - 4.2ddJ(H2, H3a), J(H2, H3b)
H-42.7 - 3.1 (2H)mJ(H4, H3)
H-31.9 - 2.4 (2H)mGeminal and vicinal couplings
  • Expertise in Action: The two protons of the primary amide (-CONH₂) are diastereotopic due to hindered rotation around the C-N bond and the adjacent chiral center, and they may appear as two separate broad singlets. Similarly, the methylene protons at C-3 and C-4 are diastereotopic, leading to more complex multiplets than simple triplets. A COSY experiment is invaluable for confirming the coupling between H-2, H-3, and H-4, definitively establishing the saturated ring's spin system.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic nature of each carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C=O (Amide)172 - 176Weak signal, downfield
C-4a, C-8a120 - 148Aromatic quaternary carbons
C-5, C-6, C-7, C-8115 - 130Aromatic CH carbons
C-252 - 58Aliphatic methine (CH)
C-440 - 45Aliphatic methylene (CH₂)
C-325 - 30Aliphatic methylene (CH₂)
  • Trustworthiness through Validation: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be performed to differentiate between CH, CH₂, and CH₃ (none in this case) carbons, thereby validating the assignments made from the broadband-decoupled spectrum. An HSQC experiment will then directly correlate each proton with its attached carbon, cementing the assignments for C-2, C-3, C-4, and the aromatic carbons.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. The spectrum is a direct readout of the molecular vibrations.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample measurement.

Interpretation of Key IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape
N-H Stretch (Amide, Asymmetric & Symmetric)3400 - 3180Two bands, Medium-Strong
N-H Stretch (Secondary Amine)3350 - 3310One band, Medium, Sharp
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide I Band)1680 - 1640Strong, Sharp
N-H Bend (Amide II Band)1640 - 1590Strong
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-N Stretch (Aromatic Amine)1340 - 1250Strong
  • Causality and Insight: The presence of two distinct N-H stretching bands in the 3400-3180 cm⁻¹ region is a hallmark of the primary amide.[3][4] This, combined with the single, sharper N-H stretch of the secondary amine, provides immediate confirmation of both nitrogen environments. The strong carbonyl absorption (Amide I) is one of the most prominent peaks in the spectrum and confirms the amide functionality.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under energetic conditions.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF).

  • Data Acquisition: Acquire data in positive ion mode. The full scan will show the protonated molecular ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).

Interpretation of Mass Spectrum
  • Molecular Ion: The molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.09 g/mol . In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 177.1 .

  • Key Fragmentation Pathways: The fragmentation is governed by the stability of the resulting ions. The tetrahydroquinoline ring system has characteristic fragmentation patterns.[6]

fragmentation cluster_main Proposed Fragmentation Pathways parent [M+H]⁺ m/z 177 frag1 Loss of NH₃ m/z 160 parent->frag1 -17 Da frag2 Loss of CONH₂ m/z 133 parent->frag2 -44 Da frag4 Loss of C₂H₄ (RDA) m/z 105 frag2->frag4 -28 Da frag3 [Tetrahydroquinoline]⁺ m/z 133

Caption: Key fragmentation pathways for protonated 1,2,3,4-tetrahydroquinoline-2-carboxamide.

  • m/z 160 ([M+H - NH₃]⁺): A common loss from primary amides is ammonia (17 Da). This fragmentation is highly diagnostic.

  • m/z 133 ([M+H - CONH₂]⁺): Cleavage of the C2-carbonyl bond results in the loss of the entire carboxamide radical (44 Da), leaving the stable protonated 1,2,3,4-tetrahydroquinoline core. This is often a prominent peak.

  • Further Fragmentation: The ion at m/z 133 can undergo further fragmentation characteristic of the tetrahydroquinoline ring itself, such as the loss of ethylene (28 Da) via a retro-Diels-Alder (RDA) type mechanism, though this may be less favored compared to fragmentation in the unsubstituted parent ring.[6]

Synthesis and Purity Considerations

A common and reliable method for synthesizing the target compound is through the catalytic hydrogenation of quinoline-2-carboxamide.

Reference Synthetic Protocol
  • Reaction Setup: Dissolve quinoline-2-carboxamide in a suitable solvent like ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography or recrystallization to obtain pure 1,2,3,4-tetrahydroquinoline-2-carboxamide.

Self-Validating System: The spectroscopic methods described above serve as a self-validating system for this protocol. The disappearance of the quinoline aromatic signals in the NMR and the appearance of the aliphatic signals confirm successful reduction. MS will show the mass change from the starting material to the product. IR will show the appearance of aliphatic C-H stretches. Any residual starting material will be readily identifiable by its distinct spectroscopic signature.

Conclusion

The structural elucidation of 1,2,3,4-tetrahydroquinoline-2-carboxamide is a straightforward process when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the essential amide and amine functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. By understanding the causal links between the molecular structure and the resulting data, researchers can confidently identify this valuable chemical scaffold and proceed with their research and development objectives.

References

  • Wang, X., et al. (2009). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • Kim, H. Y., et al. (2014). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

Preliminary Screening of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives: A Strategic Approach to Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active agents.[1][2][3][4][5] Its unique three-dimensional structure allows for facile derivatization, enabling the exploration of vast chemical spaces to identify novel therapeutic candidates for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][6][7][8] Specifically, derivatives featuring a 2-carboxamide moiety have shown significant potential, acting as potent inhibitors of various biological targets.[2][9]

This guide, intended for drug discovery professionals, outlines a robust, multi-stage preliminary screening funnel designed to efficiently identify and validate hit compounds from a library of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives. The workflow integrates computational and experimental methodologies to maximize efficiency, reduce costs, and provide a clear, data-driven path from a chemical library to validated hits worthy of lead optimization.

Part 1: Foundational Steps - Library Generation and In Silico Triage

The quality of any screening campaign is fundamentally dependent on the chemical diversity and integrity of the compound library. Before embarking on biological assays, a foundational stage of library synthesis and computational filtering is essential to eliminate compounds with predicted poor pharmacokinetic profiles or safety liabilities.

Synthesis of the Derivative Library

The generation of a diverse library of 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives is the crucial first step. Various synthetic strategies can be employed, with domino reactions, such as the Povarov reaction (an imino Diels-Alder reaction), being particularly efficient for creating the core THQ scaffold in a single pot from anilines, aldehydes, and alkenes.[10] Subsequent modification of the core structure, particularly at the N1 position of the quinoline ring and on the carboxamide group, allows for the creation of a focused library. For instance, acylation and aroylation at the 1-position have been shown to significantly influence biological activity.[2]

The rationale behind derivatization is to systematically probe the structure-activity relationship (SAR). By introducing a variety of substituents with different electronic and steric properties (e.g., electron-donating groups like -OCH₃, electron-withdrawing groups like -CF₃, and bulky hydrophobic groups), we can map the chemical features required for potent biological activity.[2][8]

Stage 1: In Silico Screening and ADMET Prediction

In silico screening serves as a critical first-pass filter to prioritize compounds for synthesis and biological testing, thereby saving significant resources.[11][12] This stage focuses on predicting the drug-likeness and potential liabilities of the designed derivatives.

Causality Behind the Choice: The high attrition rate of drug candidates in late-stage clinical trials is often due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[13] By predicting these properties computationally at the very beginning, we can deprioritize or eliminate molecules that are likely to fail later, focusing resources on candidates with a higher probability of success.[14][15]

Workflow:

  • Structure Preparation: Generate 3D conformations of all designed derivatives.

  • Property Calculation: Use established computational models and software (e.g., ADMET-AI, admetSAR) to predict key physicochemical and pharmacokinetic properties.[16][17]

  • Filtering: Establish threshold criteria to filter out undesirable compounds. Key properties to assess include:

    • Absorption: Predicted Caco-2 permeability and human intestinal absorption (HIA).

    • Metabolism: Susceptibility to cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

    • Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[13]

Data Presentation: The results of the in silico analysis should be compiled into a clear, comparative table.

Compound ID Mol. Weight LogP Predicted HIA (%) Predicted hERG Inhibition Ames Mutagenicity Decision
THQ-C-001320.42.895.2Low RiskNegativeProceed
THQ-C-002410.54.588.1High RiskNegativeEliminate
THQ-C-003295.31.598.6Low RiskPositiveEliminate
THQ-C-004354.43.192.5Low RiskNegativeProceed

Table 1: Example of an in silico ADMET prediction summary for prioritizing derivatives.

Part 2: The Experimental Screening Funnel

Compounds that pass the in silico filter proceed to a tiered experimental screening process designed to first identify activity and then confirm and quantify it. The following workflow is designed around an anticancer drug discovery program, a common application for this scaffold.[6][18][19]

G cluster_0 Screening Funnel Library Derivative Library (Post In Silico Filter) Primary Stage 2: Primary Screen (Single-Dose Cytotoxicity) Library->Primary Test at 10 µM Inactive Inactive Compounds Primary->Inactive < 50% Inhibition Active Preliminary 'Hits' Primary->Active > 50% Inhibition Secondary Stage 3: Hit Confirmation (Dose-Response & IC50) Active->Secondary Test 8-point curve Confirmed Validated Hits (Proceed to MoA) Secondary->Confirmed

Caption: A multi-stage experimental screening funnel for hit identification.

Stage 2: Primary In Vitro Screening - Cytotoxicity Assay

The goal of the primary screen is to broadly and rapidly assess the biological activity of the prioritized compounds. For an anticancer program, a cytotoxicity assay against a panel of human cancer cell lines is the standard approach.

Causality Behind the Choice: A cytotoxicity assay provides a direct measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[6] Using a single, relatively high concentration (e.g., 10 µM) allows for high-throughput screening to quickly identify compounds with any significant level of activity. The Lactate Dehydrogenase (LDH) assay is an excellent choice as it directly measures cell membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.[20][21] This provides a clear endpoint for cytotoxicity, distinct from assays that measure metabolic activity (like MTT), which can sometimes yield false positives.[20]

LDH_Assay HealthyCell Healthy Cell Intact Membrane LDH (cytosolic) Supernatant Culture Supernatant LysedCell Lysed Cell Compromised Membrane LDH Released LysedCell:ldh->Supernatant LDH Release Reaction {LDH Reaction Mix | {Lactate + NAD⁺}} Supernatant->Reaction Add to assay Product {Product | {Pyruvate + NADH}} Reaction->Product LDH catalysis Colorimetric {Colorimetric Signal | {Tetrazolium Salt → Formazan (Colored)}} Product->Colorimetric NADH reduces salt Reader Plate Reader (Absorbance at 490 nm) Colorimetric->Reader Measure signal

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is a self-validating system through the inclusion of specific controls.

  • Cell Culture:

    • Seed human cancer cells (e.g., MDA-MB-231, HCT 116) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each derivative in DMSO. Create a working solution that, when added to the wells, results in a final concentration of 10 µM and a final DMSO concentration of ≤0.1%.

    • Controls are critical for data integrity:

      • Vehicle Control: Treat cells with 0.1% DMSO in medium (represents 0% cytotoxicity).

      • Maximum LDH Release Control: Add lysis buffer (provided in commercial kits) to a set of untreated wells 45 minutes before the final reading (represents 100% cytotoxicity).

      • Positive Control: Treat cells with a known cytotoxic agent (e.g., 1 µM Doxorubicin).

    • Add the compound dilutions and controls to the appropriate wells. Incubate for 48-72 hours.

  • LDH Measurement:

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of catalyst and dye solution).[21]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x (Compound Reading - Vehicle Control) / (Max Release Control - Vehicle Control)

    • A compound is typically considered a "preliminary hit" if it demonstrates >50% cytotoxicity in this primary assay.

Stage 3: Hit Confirmation and Dose-Response Analysis

Preliminary hits from the single-dose screen must be confirmed to rule out artifacts and to quantify their potency.

Causality Behind the Choice: A single-point assay can be misleading. A dose-response analysis confirms that the observed cytotoxicity is dependent on the compound's concentration, which is a hallmark of a true biological effect. This analysis yields the half-maximal inhibitory concentration (IC₅₀), a key metric of potency that allows for the ranking of confirmed hits and informs SAR.

Protocol:

  • Using the same LDH assay protocol described above, test the preliminary hit compounds across a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).

  • Plot the % cytotoxicity against the logarithm of the compound concentration.

  • Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound on each cell line.

Data Presentation: The IC₅₀ values should be tabulated for clear comparison.

Compound ID Cell Line: MDA-MB-231 IC₅₀ (µM) Cell Line: HCT 116 IC₅₀ (µM) Cell Line: A549 IC₅₀ (µM)
THQ-C-0015.2 ± 0.68.1 ± 1.112.5 ± 2.3
THQ-C-00415.8 ± 2.125.3 ± 3.5> 50
THQ-C-0090.9 ± 0.11.4 ± 0.22.1 ± 0.4

Table 2: Example of IC₅₀ values for confirmed hits across a panel of cancer cell lines.

Part 3: Interpreting Results and Future Directions

The culmination of this screening funnel is a set of validated hits with associated potency data. This data is the foundation for the next phase of drug discovery.

Structure-Activity Relationship (SAR) Analysis: By comparing the chemical structures of the most potent hits (e.g., THQ-C-009) with less active (THQ-C-004) or inactive derivatives, initial SAR trends can be established.[2][8] For example, analysis might reveal that a specific substituent on the N1-aroyl ring is critical for potent cytotoxic activity. These insights are invaluable for guiding the design of the next generation of more potent and selective analogs in the lead optimization phase.

Next Steps: Validated hits from this preliminary screen are not yet drug candidates. They are starting points for further investigation, which includes:

  • Mechanism of Action (MoA) Studies: Investigating how the compounds exert their cytotoxic effects. Based on existing literature, THQ derivatives are known inhibitors of pathways like NF-κB.[2][6] Assays to measure the inhibition of such pathways would be a logical next step.

  • Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine the therapeutic index.

  • In Vivo Efficacy Studies: Testing the most promising compounds in animal models of cancer.

By following this structured, logical, and self-validating screening protocol, research teams can efficiently navigate the early stages of drug discovery, ensuring that resources are focused on compounds with the highest potential to become novel therapeutics.

References

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (Source: ACS Medicinal Chemistry Letters) [Link]

  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (Source: Semantic Scholar) [Link]

  • The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

  • CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (Source: National Institutes of Health) [Link]

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (Source: National Institutes of Health) [Link]

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (Source: PubMed) [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (Source: International Journal of Scientific & Technology Research) [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (Source: Future Medicinal Chemistry) [Link]

  • N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (Source: PubMed) [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (Source: ResearchGate) [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: RSC Publishing) [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (Source: PubMed) [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (Source: National Institutes of Health) [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (Source: PubMed Central) [Link]

  • In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. (Source: ACS Publications) [Link]

  • LDH Cytotoxicity Assay Kit. (Source: Nacalai Tesque, Inc.) [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (Source: MDPI) [Link]

  • In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. (Source: PubMed) [Link]

  • ADMET prediction. (Source: Fiveable) [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (Source: Royal Society of Chemistry) [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (Source: MDPI) [Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (Source: PubMed) [Link]

  • In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction. (Source: PNAS) [Link]

  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (Source: ResearchGate) [Link]

  • ADMET Prediction. (Source: Rowan Scientific) [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (Source: Bitesize Bio) [Link]

  • In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. (Source: PubMed Central) [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (Source: IIP Series) [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [Link]

  • LDH Cytotoxicity Assay Kit. (Source: Tiaris Biosciences) [Link]

  • ADMET-AI. (Source: ADMET-AI) [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (Source: ResearchGate) [Link]

  • The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. (Source: MDPI) [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (Source: Arabian Journal of Chemistry) [Link]

Sources

Methodological & Application

Application Notes and Protocols for the HPLC and LC-MS Analysis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2,3,4-Tetrahydroquinoline-2-carboxamide in Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of activities, including anticancer and neuroprotective effects.[1][2] 1,2,3,4-Tetrahydroquinoline-2-carboxamide, a specific derivative, has been identified as a potent inhibitor of histidine decarboxylase, an enzyme implicated in various physiological and pathological processes.[3] The compound has also demonstrated significant anti-inflammatory effects and cytotoxicity against certain cancer cell lines, underscoring its potential in drug development.[3]

The precise and reliable quantification of 1,2,3,4-Tetrahydroquinoline-2-carboxamide in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and validated against international guidelines to ensure scientific integrity.

Physicochemical Properties and Their Influence on Analytical Method Development

A thorough understanding of the physicochemical properties of 1,2,3,4-Tetrahydroquinoline-2-carboxamide is fundamental to developing a robust analytical method. While experimental data for this specific molecule is scarce, we can infer its properties from the parent compound, 1,2,3,4-Tetrahydroquinoline, and the addition of the carboxamide group.

Property1,2,3,4-Tetrahydroquinoline (Parent Compound)Estimated for 1,2,3,4-Tetrahydroquinoline-2-carboxamideRationale for Estimation
Molecular FormulaC9H11NC10H12N2OAddition of a CONH2 group.
Molecular Weight133.19 g/mol [4]176.22 g/mol Calculated based on the molecular formula.
pKa5.09 ± 0.20 (Predicted)[5]Basic pKa ~4-5; Acidic pKa (amide proton) ~17The basicity of the secondary amine in the tetrahydroquinoline ring is expected to be similar to the parent compound. The amide proton is very weakly acidic.
LogP2.290[5]~1.5 - 2.0The addition of the polar carboxamide group will decrease the lipophilicity compared to the parent compound.
Water Solubility<1 g/L (20 °C)[5]Moderately solubleThe presence of the polar carboxamide group and the ability to form hydrogen bonds will increase water solubility compared to the parent compound. Solubility will be pH-dependent.
UV Absorbance~210 nm, ~254 nm, ~290 nmThe quinoline chromophore is expected to have strong absorbance in the UV region. The exact maxima may shift slightly due to the carboxamide substituent.

Causality in Method Development: The estimated properties guide our analytical choices. The moderate polarity (LogP ~1.5-2.0) and the presence of a basic nitrogen atom suggest that reversed-phase HPLC will be a suitable technique. The UV absorbance profile indicates that UV detection at 254 nm or 290 nm should provide good sensitivity. The basic nature of the molecule allows for manipulation of the mobile phase pH to control retention and peak shape.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle and Rationale

Reversed-phase HPLC is the method of choice for the separation of moderately polar compounds like 1,2,3,4-Tetrahydroquinoline-2-carboxamide.[6][7] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[8] The retention of the analyte is primarily governed by hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition and pH of the mobile phase, we can modulate these interactions to achieve optimal separation.

The basic nature of the secondary amine in the tetrahydroquinoline ring (estimated pKa ~4-5) means that at a mobile phase pH below its pKa, the molecule will be protonated and more polar, leading to earlier elution. Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, resulting in stronger retention. A slightly acidic mobile phase is often preferred for basic compounds to ensure good peak shape by minimizing tailing caused by interactions with residual silanols on the silica-based stationary phase.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • 1,2,3,4-Tetrahydroquinoline-2-carboxamide reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterThe acidic modifier improves peak shape for the basic analyte and controls ionization.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.[9]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-20 min: 10% BA gradient elution is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe quinoline chromophore is expected to have significant absorbance at this wavelength, providing good sensitivity.
Run Time 20 minutesSufficient time for the elution of the analyte and re-equilibration of the column.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 1,2,3,4-Tetrahydroquinoline-2-carboxamide reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13][14] The validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Principle and Rationale

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of compounds at low concentrations and in complex matrices. For 1,2,3,4-Tetrahydroquinoline-2-carboxamide, electrospray ionization (ESI) is the preferred ionization technique due to the presence of the basic nitrogen atom, which can be readily protonated to form a positive ion ([M+H]+).

The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the analyte or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. In tandem mass spectrometry (MS/MS), a precursor ion (e.g., the [M+H]+ ion) is selected and fragmented to produce characteristic product ions. This process is highly specific and is the gold standard for quantitative analysis in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • The same column and reagents as for the HPLC-UV method can be used.

2. Chromatographic Conditions: The HPLC conditions can be similar to the UV method, but a faster gradient may be employed with UHPLC systems. The use of formic acid in the mobile phase is compatible with ESI in positive ion mode as it promotes protonation.

3. Mass Spectrometer Parameters:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atom is readily protonated.
Precursor Ion (Q1) m/z 177.2Corresponds to the [M+H]+ of 1,2,3,4-Tetrahydroquinoline-2-carboxamide (C10H12N2O).
Product Ions (Q3) To be determined experimentallyExpected fragments may arise from the loss of the carboxamide group (loss of 43 Da) or cleavage of the tetrahydroquinoline ring.
Collision Energy To be optimizedThe energy required to induce fragmentation of the precursor ion.
Dwell Time ~100 msThe time spent acquiring data for each transition.

4. Fragmentation Pathway: The fragmentation of the protonated molecule ([M+H]+ at m/z 177.2) is expected to involve the cleavage of the amide bond and fragmentation of the tetrahydroquinoline ring.[15][16][17] A plausible fragmentation pathway would involve the loss of the carboxamide group as isocyanic acid (HNCO, 43 Da) or as an aminocarbonyl radical (.CONH2, 44 Da). Further fragmentation of the tetrahydroquinoline ring can also occur.

G cluster_workflow LC-MS/MS Workflow Sample Sample HPLC Separation HPLC Separation Sample->HPLC Separation Inject ESI Source ESI Source HPLC Separation->ESI Source Elute Quadrupole 1 (Q1) Quadrupole 1 (Q1) ESI Source->Quadrupole 1 (Q1) Ionize [M+H]+ = 177.2 Collision Cell (Q2) Collision Cell (Q2) Quadrupole 1 (Q1)->Collision Cell (Q2) Isolate Precursor Ion Quadrupole 3 (Q3) Quadrupole 3 (Q3) Collision Cell (Q2)->Quadrupole 3 (Q3) Fragment Detector Detector Quadrupole 3 (Q3)->Detector Scan Product Ions Data Analysis Data Analysis Detector->Data Analysis Quantify

Caption: LC-MS/MS workflow for the analysis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Chiral Separation

The carbon at the 2-position of 1,2,3,4-Tetrahydroquinoline-2-carboxamide is a chiral center. Therefore, the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial in drug development. Chiral HPLC is the most common technique for enantiomeric separation.[18][19][20]

Protocol for Chiral HPLC

1. Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.

2. Mobile Phase: For polysaccharide-based CSPs, a normal-phase mobile phase (e.g., hexane/ethanol or hexane/isopropanol) is typically used. The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.

3. Example Chiral HPLC Conditions:

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2) Standard/Sample Weighing Standard/Sample Weighing Dissolution Dissolution Standard/Sample Weighing->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis Chiral HPLC Analysis Chiral HPLC Analysis Filtration->Chiral HPLC Analysis Specificity Specificity HPLC-UV Analysis->Specificity Linearity Linearity HPLC-UV Analysis->Linearity Accuracy Accuracy HPLC-UV Analysis->Accuracy Precision Precision HPLC-UV Analysis->Precision LOD/LOQ LOD/LOQ HPLC-UV Analysis->LOD/LOQ Robustness Robustness HPLC-UV Analysis->Robustness LC-MS/MS Analysis->Specificity LC-MS/MS Analysis->Linearity LC-MS/MS Analysis->Accuracy LC-MS/MS Analysis->Precision LC-MS/MS Analysis->LOD/LOQ LC-MS/MS Analysis->Robustness Chiral HPLC Analysis->Specificity Chiral HPLC Analysis->Linearity Chiral HPLC Analysis->Accuracy Chiral HPLC Analysis->Precision Chiral HPLC Analysis->LOD/LOQ Chiral HPLC Analysis->Robustness

Caption: Overall workflow for the analysis and validation of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for 1,2,3,4-Tetrahydroquinoline-2-carboxamide using HPLC-UV and LC-MS/MS. The proposed methods are based on sound scientific principles and are designed to be robust and reliable. The successful implementation of these methods will be crucial for advancing the research and development of this promising therapeutic agent. It is essential that any method developed based on these guidelines is fully validated according to the relevant regulatory requirements to ensure the integrity of the data generated.

References

  • PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • National Center for Biotechnology Information. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

  • ResearchGate. Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC | Request PDF. [Link]

  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]

  • Chromatography Forum. Analysis of carboxylic salts by LCMS. [Link]

  • ResearchGate. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Oxford Academic. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • National Library of Medicine. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • National Center for Biotechnology Information. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • YouTube. Fundamentals of MS (7 of 7) - Fragmentation. [Link]

  • Asian Journal of Chemistry. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • ChemBK. 1,2,3,4-tetrahydro-quinolin. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Chiral Technologies. Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

  • New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • National Center for Biotechnology Information. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

Sources

Design of Novel Drug Candidates Based on the 1,2,3,4-Tetrahydroquinoline-2-carboxamide Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutics targeting a range of diseases. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of drug candidates based on the 1,2,3,4-tetrahydroquinoline-2-carboxamide core. We present detailed protocols for the synthesis of the core scaffold and its derivatization, as well as for key in vitro and in vivo assays to assess their therapeutic potential, with a focus on anticancer applications. This document is intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The 1,2,3,4-Tetrahydroquinoline-2-carboxamide Scaffold as a Promising Pharmacophore

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone in medicinal chemistry, lending its structural features to a variety of therapeutic agents.[1] Its prevalence in pharmaceuticals highlights its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Derivatives of the THQ scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1]

The introduction of a carboxamide functional group at the 2-position of the THQ ring system offers several advantages for drug design. The carboxamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the substituent on the amide nitrogen can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide will focus on the design of novel drug candidates based on the 1,2,3,4-tetrahydroquinoline-2-carboxamide core, with a particular emphasis on their potential as anticancer agents. We will explore a rational design strategy, detail synthetic protocols, and provide step-by-step instructions for their biological evaluation.

Rational Design of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

A successful drug design campaign begins with a thorough understanding of the target and the pharmacophore. In the context of the 1,2,3,4-tetrahydroquinoline-2-carboxamide core, the design process can be guided by a combination of computational modeling and established SAR principles.

Target Selection and Computational Modeling

Several biological targets have been implicated in the anticancer activity of quinoline and tetrahydroquinoline derivatives. These include protein kinases, topoisomerases, and nuclear hormone receptors like the Retinoic acid receptor-related Orphan Receptor γ (RORγ).[3] RORγ has emerged as an attractive therapeutic target in oncology, particularly for prostate cancer.[3]

Molecular docking is a powerful computational tool that can be used to predict the binding mode and affinity of small molecules to a protein target.[4] By docking a virtual library of 1,2,3,4-tetrahydroquinoline-2-carboxamide analogs into the ligand-binding domain of a target like RORγ, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

cluster_design Computational Design Workflow Target Identification Target Identification Virtual Library Generation Virtual Library Generation Target Identification->Virtual Library Generation Select Target (e.g., RORγ) Molecular Docking Molecular Docking Virtual Library Generation->Molecular Docking Generate Analogs Hit Prioritization Hit Prioritization Molecular Docking->Hit Prioritization Predict Binding Affinity

Caption: Computational drug design workflow for 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for the 1,2,3,4-tetrahydroquinoline-2-carboxamide core is still emerging, general principles from related scaffolds can guide the design of new analogs. For instance, studies on quinoline carboxamides have shown that the nature and position of substituents on both the quinoline ring and the amide nitrogen can significantly impact anticancer activity.[2]

Key areas for modification and SAR exploration include:

  • Substituents on the Aromatic Ring (Positions 5, 6, 7, and 8): Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and influence target binding and pharmacokinetic properties.

  • The Amide Substituent (R group): A wide variety of aromatic, heteroaromatic, and aliphatic amines can be incorporated to probe different regions of the target's binding pocket. The lipophilicity of this substituent can also be tuned to optimize cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

The synthesis of a library of 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives can be accomplished in a straightforward two-stage process: synthesis of the core carboxylic acid followed by amide coupling with a diverse range of amines.

Synthesis of the 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Core

A reliable method for the enantioselective synthesis of the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid core involves the biomimetic asymmetric reduction of the corresponding quinoline-2-carboxylate.[5]

cluster_synthesis Synthetic Workflow Quinoline-2-carboxylate Quinoline-2-carboxylate Asymmetric Reduction Asymmetric Reduction Quinoline-2-carboxylate->Asymmetric Reduction Chiral Catalyst THQ-2-carboxylate THQ-2-carboxylate Asymmetric Reduction->THQ-2-carboxylate Hydrolysis Hydrolysis THQ-2-carboxylate->Hydrolysis THQ-2-carboxylic Acid THQ-2-carboxylic Acid Hydrolysis->THQ-2-carboxylic Acid

Caption: General synthetic workflow for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Protocol 1: Enantioselective Synthesis of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

This protocol is adapted from a biomimetic asymmetric reduction method.[5]

Materials:

  • Quinoline-2-carboxylic acid methyl ester

  • Chiral NAD(P)H model (e.g., CYNAM)

  • Achiral phosphoric acid (e.g., diphenyl phosphate)

  • Solvent (e.g., Toluene)

  • Reducing agent for catalyst regeneration (e.g., Hantzsch ester)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Asymmetric Reduction:

    • To a solution of quinoline-2-carboxylic acid methyl ester (1.0 eq) in toluene, add the chiral NAD(P)H model (0.1 eq) and diphenyl phosphate (0.2 eq).

    • Add the Hantzsch ester (1.2 eq) for catalyst regeneration.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester.

  • Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of MeOH and H₂O.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Amide Coupling to Generate the Carboxamide Library

The amide bond formation is a crucial step in generating a diverse library of drug candidates. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) being a highly efficient and widely used method.[1]

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 1,2,3,4-tetrahydroquinoline-2-carboxamide derivative.

Coupling Reagent Base Solvent Typical Reaction Time Notes
HATUDIPEADMF2-16 hHighly efficient, even for hindered amines.[1]
EDC/HOBtDIPEADMF/DCM12-24 hA cost-effective alternative to HATU.
T3PPyridineDCM4-12 hEffective for a broad range of substrates.

Biological Evaluation of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

A tiered approach to biological evaluation is recommended, starting with in vitro assays to assess cytotoxicity and target engagement, followed by in vivo studies for promising candidates.

In Vitro Anticancer Activity

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7][8]

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro Target Engagement

Protocol 5: RORγ Luciferase Reporter Assay

This assay measures the ability of the compounds to act as inverse agonists of RORγ.

Materials:

  • HEK293T cells

  • RORγ expression plasmid

  • Luciferase reporter plasmid with RORγ response elements

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the RORγ expression plasmid and the luciferase reporter plasmid.

  • After 24 hours, treat the cells with the test compounds.

  • After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • The inverse agonist activity is determined by the compound's ability to decrease the luciferase signal.

In Vivo Anticancer Efficacy

Protocol 6: Human Tumor Xenograft Model

Promising candidates from in vitro studies should be evaluated in a relevant in vivo cancer model, such as a human tumor xenograft model in immunocompromised mice.[1]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., PC-3)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

cluster_evaluation Biological Evaluation Cascade In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Target Engagement In Vitro Target Engagement In Vitro Cytotoxicity->In Vitro Target Engagement Active Compounds In Vivo Efficacy In Vivo Efficacy In Vitro Target Engagement->In Vivo Efficacy Potent Hits Lead Candidate Lead Candidate In Vivo Efficacy->Lead Candidate Efficacious Compound

Caption: Tiered biological evaluation workflow for drug candidates.

Conclusion

The 1,2,3,4-tetrahydroquinoline-2-carboxamide core represents a promising starting point for the design and development of novel drug candidates, particularly in the field of oncology. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of this class of compounds. By combining computational modeling, strategic synthetic diversification, and a tiered biological screening approach, researchers can efficiently explore the therapeutic potential of this versatile scaffold and identify promising lead candidates for further development.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9179–9183. [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155.
  • G. S. S. V. Kumar, K. R. R. Kumar, K. S. Kumar, K. S. Kumar, K. S. Kumar, & K. S. Kumar. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. [Link]

  • Inoue, T., et al. (2025). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. [Link]

  • Wang, Y., et al. (2024).
  • Santos, J. C., et al. (2025). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Katariya, M., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3894. [Link]

  • Abet, V., et al. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics, 13(1), 1-18. [Link]

  • Read the Docs. (n.d.). Multiple ligands docking — Autodock Vina 1.2.0 documentation. [Link]

  • Lee, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1–7. [Link]

  • Chen, Y., et al. (2017). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 37(11), 6149–6155. [Link]

  • Climent, E., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 32(1), 189–201. [Link]

  • Chen, J., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(21), 7300. [Link]

  • Lu, Y., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 28(18), 3053–3057. [Link]

  • Zhang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8411. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Wang, X., et al. (2014). A review on recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules, 19(10), 16674–16713. [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. [Link]

  • ResearchGate. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. [Link]

  • ResearchGate. (2025). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. [Link]

  • Meng, Z., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 1,2,3,4-Tetrahydroquinoline-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide. As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges and significantly improve your reaction yields.

Overview of a Common Synthetic Pathway

The synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide is often approached via a two-step sequence starting from the commercially available Quinaldic acid (Quinoline-2-carboxylic acid). The primary challenge and the focus of this guide is the second step: the selective reduction of the quinoline ring without affecting the carboxamide group.

The general synthetic approach is outlined below:

  • Amidation: Conversion of Quinaldic acid to Quinoline-2-carboxamide. This is a standard transformation and is typically high-yielding.

  • Heterocyclic Ring Reduction: Selective catalytic hydrogenation of the quinoline ring in Quinoline-2-carboxamide to yield the final product, 1,2,3,4-Tetrahydroquinoline-2-carboxamide. This step is critical and often the source of yield issues.

Synthetic_Pathway Quinaldic_Acid Quinaldic Acid Quinoline_Carboxamide Quinoline-2-carboxamide Quinaldic_Acid->Quinoline_Carboxamide Step 1: Amidation (e.g., SOCl₂, NH₄OH) THQ_Carboxamide 1,2,3,4-Tetrahydroquinoline- 2-carboxamide (Target) Quinoline_Carboxamide->THQ_Carboxamide Step 2: Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂) [CRITICAL STEP]

Caption: General synthetic route to 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Troubleshooting Guide: Catalytic Hydrogenation

This section addresses the most common issues encountered during the reduction of the quinoline ring (Step 2).

Question 1: My reaction is very slow or has stalled. I'm recovering mostly unreacted starting material. What are the likely causes?

Answer: A stalled or sluggish hydrogenation reaction is a frequent issue, often pointing to problems with the catalyst or reaction conditions.

Causality: Catalytic hydrogenation relies on the efficient interaction between the substrate, hydrogen gas, and the catalyst surface. Any factor that disrupts this interaction will impede the reaction.

Troubleshooting Steps:

  • Catalyst Activity:

    • Catalyst Poisoning: The quinoline nitrogen can sometimes act as a mild catalyst poison. More potent poisons include sulfur, thiols, or residual reagents from previous steps. Ensure your Quinoline-2-carboxamide starting material is highly pure.

    • Catalyst Quality: Use a fresh, high-quality catalyst. Palladium on carbon (Pd/C) and Platinum oxide (PtO₂, Adam's catalyst) are common choices. If the catalyst is old or has been improperly stored, its activity will be compromised.

    • Catalyst Loading: Insufficient catalyst loading will lead to slow reaction rates. A typical starting point is 5-10 mol% of the catalyst relative to the substrate. Try incrementally increasing the catalyst loading to 15 or 20 mol%.

  • Hydrogen Delivery:

    • Insufficient Pressure: Ensure your system is properly sealed and maintaining the target hydrogen pressure (typically 50-100 psi, but can be higher). Check for leaks.

    • Poor Gas Dispersion: Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases. If the catalyst settles at the bottom, the reaction will be mass-transfer limited. Use an appropriate stir bar or mechanical stirring for larger-scale reactions.

  • Solvent & Solubility:

    • The substrate must be soluble in the reaction solvent. Common solvents include ethanol, methanol, or acetic acid. Acetic acid can often improve reaction rates by protonating the quinoline nitrogen, making it more susceptible to reduction.[1] However, be mindful that acidic conditions can sometimes promote side reactions.

Troubleshooting_Stalled_Reaction Start Reaction Stalled? Check_Catalyst Check Catalyst Is it fresh? Is loading sufficient (5-10 mol%)? Start->Check_Catalyst Yes Check_H2 Check H₂ Delivery Is pressure stable? Is stirring vigorous? Check_Catalyst->Check_H2 All Yes Increase_Loading Increase catalyst loading (e.g., to 15 mol%). Check_Catalyst:f2->Increase_Loading No Purify_SM Purify starting material to remove poisons. Check_Catalyst:f1->Purify_SM No Check_Solvent Check Solubility Is substrate fully dissolved? Consider changing solvent (e.g., to Acetic Acid). Check_H2->Check_Solvent All Yes Fix_Leaks Fix system leaks. Ensure vigorous stirring. Check_H2:f1->Fix_Leaks No Check_H2:f2->Fix_Leaks No Change_Solvent Switch to a solvent with better solubility or add co-solvent (e.g., AcOH). Check_Solvent:f1->Change_Solvent No

Caption: Decision workflow for troubleshooting a stalled hydrogenation reaction.

Question 2: My yield is low due to the formation of multiple side products. What are they and how can I prevent them?

Answer: Side product formation is typically due to over-reduction or undesired reactions with the carboxamide group. Careful selection of the catalyst and reaction conditions is key to achieving high selectivity.

Causality: While the goal is to reduce the two double bonds in the heterocyclic ring, aggressive catalysts or harsh conditions can lead to the reduction of the benzene ring or the carboxamide functional group.

Common Side Products & Solutions:

  • Over-reduction to Decahydroquinoline: The benzene portion of the quinoline ring can be reduced under harsh conditions (high pressure, high temperature, Rhodium catalysts).

    • Solution: Use a milder catalyst like Pd/C. Avoid overly high pressures and temperatures. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Reduction of the Carboxamide: The amide group can be reduced to an amine, especially with more powerful reducing agents.

    • Solution: Catalytic hydrogenation with Pd/C or PtO₂ is generally selective for the aromatic ring over the amide. Avoid hydride-based reducing agents (e.g., LiAlH₄) which will readily reduce the amide.

  • N-Alkylation: If using an alcohol solvent (like methanol or ethanol), N-alkylation of the product can occur, particularly if the reaction is run for extended periods or at elevated temperatures.[2] Boronic acid-catalyzed reductions using Hantzsch ester can be followed by reductive alkylation if aldehydes are present as impurities.[2]

    • Solution: Ensure high-purity solvents. Consider using a non-alcoholic solvent like ethyl acetate (EtOAc) or tetrahydrofuran (THF) if N-alkylation is a persistent issue.

Catalyst SystemTypical ConditionsAdvantagesPotential Issues
10% Pd/C H₂ (50-100 psi), RT-50°C, EtOH or AcOHGood selectivity for the N-heterocycle, widely available.Can be slow; activity varies by batch.
PtO₂ (Adam's Cat.) H₂ (50-100 psi), RT, EtOH or AcOHHighly active, often faster than Pd/C.Can be less selective, higher risk of over-reduction.
Ru-based Catalysts H₂ or transfer hydrogenation, specific ligands neededCan be highly efficient.[1]May require specialized ligands and conditions.
Transfer Hydrogenation Hantzsch ester, NH₃·BH₃, heat, catalyst (e.g., Boronic Acid, CoBr₂)[1]Avoids high-pressure H₂ gas, can be very mild.[1]Stoichiometric reductant needed; may require higher temps.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific setup and substrate purity.

Step 1: Synthesis of Quinoline-2-carboxamide

  • Setup: In a fume hood, equip a round-bottom flask with a stir bar, a reflux condenser, and a drying tube.

  • Reagents: Suspend Quinaldic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g). Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Workup: Remove the solvent and excess reagent under reduced pressure. Dissolve the resulting acid chloride in fresh DCM and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide (5.0 eq).

  • Isolation: Stir for 1 hour, then extract the aqueous layer with DCM. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to yield the crude Quinoline-2-carboxamide, which can be purified by recrystallization.

Step 2: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add Quinoline-2-carboxamide (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid, 20 mL/g).

  • Catalyst: Carefully add 10% Palladium on Carbon (10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50-60 psi.

  • Reaction: Begin vigorous stirring. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Frequently Asked Questions (FAQs)

Q: Can I use a different method besides catalytic hydrogenation to reduce the quinoline ring? A: Yes, transfer hydrogenation is an excellent alternative that avoids the need for high-pressure hydrogen gas.[1] Common hydrogen donors include Hantzsch esters or ammonium borane (NH₃·BH₃) in the presence of a suitable catalyst, such as cobalt or ruthenium complexes.[1] These methods can offer different selectivity profiles and may be advantageous for certain substrates.

Q: My starting Quinoline-2-carboxamide is poorly soluble in ethanol. What should I do? A: Poor solubility is a common cause of slow reactions. You can try a co-solvent system. Adding 5-10% acetic acid to ethanol often improves solubility and can accelerate the reaction. Alternatively, other solvents like methanol or THF can be screened.

Q: How do I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase that gives good separation between your starting material and product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more aliphatic, should have a higher Rf value than the aromatic starting material. For more precise monitoring, especially for identifying side products, LC-MS is the preferred method.

Q: Are there alternative synthetic routes to the tetrahydroquinoline core itself? A: Yes, several methods exist for constructing the tetrahydroquinoline scaffold from acyclic precursors. These include domino reactions involving reduction followed by cyclization, acid-catalyzed ring closures, and the Povarov reaction (an imino Diels-Alder cycloaddition).[3][4] These are generally more complex and used when substituted precursors are not readily available.

References
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 4387-4437.
  • Javed, T., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Journal of Pharmaceutical Sciences, 7(1), 69.
  • Procopio, A., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9476-9556.
  • Ohkubo, M., et al. (2004). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 1(1), 67-71.
  • Saeed, A., & Abbas, N. (2016). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. RSC Advances, 6(70), 65866-65899.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Krasnov, K. A., & Kartsev, V. G. (2006). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 42(3), 432-436.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442.
  • Spray, C. R. (1981).
  • Buu-Hoï, N. P., Royer, R., Xuong, N. D., & Jacquignon, P. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of the Chemical Society, 485-489.
  • Procopio, A., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9476-9556.

Sources

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side products and challenges encountered during this synthesis. As a Senior Application Scientist, I've compiled this information based on established chemical principles and field-proven insights to ensure you can achieve high purity and yield in your experiments.

Introduction to the Synthesis

The most common and direct route to 1,2,3,4-tetrahydroquinoline-2-carboxamide is the catalytic hydrogenation of quinoline-2-carboxamide. This seemingly straightforward reduction of the quinoline ring system can present several challenges, leading to a variety of side products that can complicate purification and reduce yields. This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide: Common Side Products and Their Mitigation

Issue 1: My reaction is incomplete, and I have a significant amount of starting material (quinoline-2-carboxamide) remaining.

Q1: What are the likely causes of incomplete hydrogenation?

A1: Incomplete hydrogenation is one of the most frequent issues. The root cause often lies in the catalyst's activity or the reaction conditions. The aromatic quinoline ring is relatively stable, and its reduction requires an effective catalyst and sufficient hydrogen pressure.

  • Catalyst Deactivation: The catalyst, typically Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), can be deactivated by impurities in the starting material, solvent, or hydrogen gas. Sulfur- and nitrogen-containing compounds are common catalyst poisons. The amide functional group in the starting material itself can sometimes interact with the catalyst surface, inhibiting its activity.

  • Insufficient Hydrogen Pressure: The reduction of the heteroaromatic ring requires a certain activation energy. Insufficient hydrogen pressure may not provide the necessary driving force for the reaction to go to completion.

  • Inadequate Reaction Time or Temperature: The reaction kinetics might be slow under the chosen conditions, requiring a longer reaction time or a moderate increase in temperature to proceed to completion.

  • Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the hydrogen gas, the substrate in solution, and the solid catalyst.

Q2: How can I improve the conversion of my starting material?

A2: To drive the reaction to completion, consider the following troubleshooting steps:

ParameterRecommended ActionRationale
Catalyst Use a fresh, high-quality catalyst. Consider a different catalyst, such as PtO₂ (Adam's catalyst), which can be more active for heteroaromatic reductions.Ensures maximum catalytic activity and avoids issues with poisoned or old catalysts.
Solvent Ensure the use of high-purity, degassed solvents. Protic solvents like ethanol or acetic acid are often effective.Removes potential catalyst poisons and dissolved oxygen which can interfere with the reaction.
Hydrogen Pressure Increase the hydrogen pressure incrementally. Pressures in the range of 50-500 psi are typical.Provides a higher concentration of hydrogen at the catalyst surface, favoring the reduction.
Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS.Allows the reaction to reach completion if the kinetics are slow.
Temperature A moderate increase in temperature (e.g., to 40-60 °C) can increase the reaction rate.Be cautious, as higher temperatures can sometimes promote side reactions like dehydrogenation.
Agitation Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.Maximizes the contact between reactants and the catalyst surface.
Issue 2: I am observing the formation of a less polar side product that I suspect is quinoline-2-carboxamide.

Q1: How can my tetrahydroquinoline product be converting back to the quinoline?

A1: The formation of quinoline-2-carboxamide from your desired 1,2,3,4-tetrahydroquinoline-2-carboxamide product is due to dehydrogenation (aromatization). This is a common side reaction in the synthesis of tetrahydroquinolines.

The mechanism often involves the catalyst itself, especially under conditions of hydrogen starvation or at elevated temperatures. The palladium catalyst, for instance, is also an excellent dehydrogenation catalyst. If the hydrogen supply is depleted or mass transfer is poor, the catalyst can facilitate the reverse reaction, removing hydrogen from the tetrahydroquinoline ring to reform the more thermodynamically stable aromatic quinoline system.

G cluster_main Dehydrogenation Pathway cluster_conditions Favorable Conditions THQ 1,2,3,4-Tetrahydroquinoline- 2-carboxamide Q Quinoline-2-carboxamide HighTemp High Temperature LowH2 Low H₂ Pressure LongTime Prolonged Reaction Time

Q2: What steps can I take to prevent the dehydrogenation of my product?

A2: Preventing dehydrogenation revolves around maintaining conditions that strongly favor the forward (hydrogenation) reaction.

  • Maintain Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure throughout the reaction. This keeps the catalyst in a "hydrogen-rich" environment, suppressing its dehydrogenation activity.

  • Control Temperature: Avoid excessive temperatures. While a moderate increase can improve the rate of hydrogenation, too high a temperature can favor the endothermic dehydrogenation process.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction progress and work it up once complete.

  • Catalyst Choice: In some cases, platinum catalysts may be less prone to causing dehydrogenation than palladium catalysts.

Purification Strategy: If you do have a mixture of the tetrahydroquinoline and quinoline products, they can typically be separated by column chromatography on silica gel. The quinoline starting material is significantly less polar than the tetrahydroquinoline product.

Issue 3: My product appears to be contaminated with a more polar impurity, which I believe is the corresponding carboxylic acid.

Q1: What would cause the hydrolysis of the amide group?

A1: Amide hydrolysis is the cleavage of the amide bond to form a carboxylic acid and ammonia (or an amine).[1] This reaction is typically catalyzed by acid or base, especially in the presence of water and heat.[1]

  • Acidic Conditions: If your hydrogenation is performed in an acidic solvent (e.g., acetic acid), and there is water present, the amide can be hydrolyzed to 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Basic Conditions: While less common for this specific hydrogenation, if the workup involves strongly basic conditions and heat, hydrolysis can also occur.

G cluster_main Amide Hydrolysis Pathway Amide 1,2,3,4-Tetrahydroquinoline- 2-carboxamide Acid 1,2,3,4-Tetrahydroquinoline- 2-carboxylic Acid

Q2: How can I avoid amide hydrolysis during my synthesis?

A2: To prevent the formation of the carboxylic acid impurity, you should carefully control the reaction and workup conditions.

  • Choice of Solvent: If amide hydrolysis is a significant issue, consider using a non-acidic solvent system, such as ethanol or methanol.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the amount of water available for hydrolysis.

  • Neutral Workup: During the workup, avoid strongly acidic or basic aqueous washes, especially at elevated temperatures. Use neutral water or brine washes to remove any water-soluble impurities.

  • Temperature Control: Perform the reaction and workup at or below room temperature if possible to minimize the rate of hydrolysis.

Purification Strategy: The carboxylic acid side product is significantly more polar than the amide. It can be removed by:

  • Extraction: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted from the organic phase.

  • Column Chromatography: The difference in polarity also allows for easy separation by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: I am working with a single enantiomer of quinoline-2-carboxamide. Is there a risk of epimerization at the C2 position during hydrogenation?

A: Yes, there is a potential risk of epimerization, although it is generally low under standard catalytic hydrogenation conditions. The C2-H bond is alpha to the carbonyl of the amide group, making it potentially acidic. If the reaction conditions involve a base, or if the catalyst itself can promote enolization, you could lose stereochemical integrity. To minimize this risk, use neutral reaction conditions and avoid strong bases. It is advisable to check the enantiomeric excess (ee) of your product using a suitable chiral HPLC or SFC method.

Q: Can over-reduction of the benzene ring occur?

A: Over-reduction of the benzene ring to form a decahydroquinoline derivative is possible but generally requires much harsher conditions (high pressure, high temperature, and a highly active catalyst like rhodium). Under the typical conditions used for the reduction of the pyridine ring of quinoline, this is usually not a significant side reaction. If you suspect over-reduction, it can be identified by mass spectrometry (a higher mass than the desired product) and NMR spectroscopy (the absence of aromatic proton signals).

Q: How do I effectively remove the solid catalyst after the reaction?

A: The heterogeneous catalyst can be removed by filtration. For fine powders like Pd/C, filtration through a pad of Celite® or a membrane filter (e.g., a 0.45 µm PTFE syringe filter for small scale) is highly effective. Ensure the filtration is done carefully, as some catalysts can be pyrophoric (ignite on contact with air), especially when dry and saturated with hydrogen. It is good practice to filter under an inert atmosphere (e.g., nitrogen or argon) and to quench the catalyst on the filter paper with water before disposal.

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(5), 5145-5185. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Available at: [Link]

  • Asif, M. (2015). A review on recent advances in the synthesis of quinoline and its biological applications. Journal of Chemical and Pharmaceutical Research, 7(12), 669-695.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • Khan Academy. (n.d.). Amide hydrolysis. Available at: [Link]

Sources

Technical Support Center: Navigating In Vitro Solubility Challenges of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2,3,4-Tetrahydroquinoline-2-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility hurdles encountered during in vitro experimentation. Drawing from established biochemical principles and formulation science, this resource provides practical, step-by-step troubleshooting advice to ensure the reliability and reproducibility of your results.

Understanding the Molecule: A Chemist's Perspective

1,2,3,4-Tetrahydroquinoline-2-carboxamide belongs to a class of heterocyclic compounds. The core structure, a tetrahydroquinoline ring, possesses a secondary amine within a partially saturated heterocyclic system. This nitrogen atom is basic, meaning it can accept a proton. The predicted pKa of the parent compound, 1,2,3,4-Tetrahydroquinoline, is approximately 5.09.[1] This suggests that at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. The addition of the carboxamide group at the 2-position introduces a polar moiety but also increases the potential for hydrogen bonding, which can either aid or hinder solubility depending on the surrounding solvent environment. The inherent challenge with many quinoline derivatives is their tendency to be poorly soluble in aqueous media, a critical consideration for cell-based and biochemical assays.[2][3]

Frequently Asked Questions (FAQs)

Q1: My 1,2,3,4-Tetrahydroquinoline-2-carboxamide, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening?

A1: This is a common phenomenon known as "solvent-shifting" or "crashing out." Your compound is likely highly soluble in the neat organic solvent (DMSO) but becomes insoluble when the DMSO is diluted into the aqueous environment of your cell culture medium. The final concentration of DMSO in your assay is a critical factor. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some can tolerate up to 1%.[4] If your stock solution is not concentrated enough, you may be adding too much DMSO to your assay to reach your desired final compound concentration, leading to precipitation.

Q2: I'm observing turbidity in my assay plate, but I'm not sure if it's compound precipitation or something else. How can I be sure?

A2: Turbidity in cell culture can arise from several sources, including bacterial or fungal contamination, or precipitation of salts and proteins from the medium itself, especially due to temperature shifts.[5] To specifically check for compound precipitation, prepare a "mock" experiment in a cell-free plate. Add your compound-DMSO solution to the cell culture medium at the same final concentrations you are using in your experiment. If you observe turbidity, it is highly likely your compound is precipitating.

Q3: Can I simply sonicate or heat my compound in the aqueous buffer to get it to dissolve?

A3: While sonication and gentle heating can aid in the initial dissolution of a compound, these methods may not create a thermodynamically stable solution. The compound may precipitate out over the course of a longer incubation period. Furthermore, excessive heating can degrade your compound. A better approach is to use a systematic solubilization strategy as outlined in the troubleshooting guides below.

Troubleshooting Guides: A Step-by-Step Approach

Guide 1: Stock Solution Preparation and Dilution

The foundation of a successful in vitro experiment with a poorly soluble compound is the preparation of a stable, high-concentration stock solution.

Protocol 1: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh out your 1,2,3,4-Tetrahydroquinoline-2-carboxamide in a sterile microcentrifuge tube.

  • Solvent Addition: Add a minimal amount of high-purity, anhydrous DMSO to the solid.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Scientist's Note: The goal is to create the most concentrated stock solution possible. This allows for smaller volumes to be added to your assay, minimizing the final DMSO concentration and reducing the risk of precipitation.

Workflow for Stock Solution Dilution

G start Start: High Concentration DMSO Stock Solution step1 Calculate Final Assay Concentration Needed start->step1 step2 Determine Maximum Tolerated DMSO % in Assay (Typically ≤ 0.5%) step1->step2 decision1 Is required DMSO % ≤ Max Tolerated %? step2->decision1 step3 Proceed with Direct Dilution into Assay Medium decision1->step3 Yes step4 Consider Intermediate Dilution in a Co-Solvent or Serum-Containing Medium decision1->step4 No end Stable Compound in Assay Medium step3->end step4->end

Caption: Decision workflow for diluting DMSO stock solutions.

Guide 2: Co-Solvent and pH Adjustment Strategies

If DMSO alone is insufficient, a multi-pronged approach may be necessary.

Protocol 2: Utilizing Co-Solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

  • Co-Solvent Selection: Besides DMSO, other co-solvents to consider are ethanol and polyethylene glycol 400 (PEG 400).

  • Toxicity Testing: Before using a new co-solvent, it is crucial to determine the maximum tolerated concentration for your specific cell line. A simple MTT or similar viability assay with a serial dilution of the co-solvent is recommended.

  • Stock Preparation: Prepare a stock solution in your chosen co-solvent or a mixture of co-solvents (e.g., 1:1 DMSO:PEG 400).

  • Assay Addition: When adding to the assay, ensure the final concentration of the co-solvent mix remains below the predetermined cytotoxic level.

Co-SolventTypical Max. Tolerated Concentration (v/v)Notes
DMSO 0.1% - 1.0% (cell line dependent)Most common, but can induce cellular stress at higher concentrations.[4]
Ethanol ≤ 1.0%Can be more cytotoxic than DMSO for some cell lines.[6]
PEG 400 1% - 2%Generally well-tolerated and can be effective for many compounds.[7]

Protocol 3: pH Modification

Given the basic nitrogen in the tetrahydroquinoline ring, altering the pH of your solvent can significantly impact solubility.

  • Principle: At a pH below the pKa of the secondary amine (predicted to be ~5.09 for the parent compound), the nitrogen will be protonated, forming a more soluble salt.[1]

  • Stock Preparation: Attempt to dissolve the compound in a weakly acidic buffer (e.g., citrate buffer at pH 4-5) to create an aqueous stock. This is more suitable for biochemical assays than cell-based assays where the medium is buffered to ~7.4.

  • Assay Considerations: For cell-based assays, direct pH modification of the culture medium is not feasible as it will impact cell viability. However, preparing a concentrated stock in a slightly acidic solution and then diluting it into the buffered medium may keep the compound in solution long enough for your experiment. Always check the final pH of your assay medium after adding the compound.

Guide 3: Advanced Solubilization Techniques

For particularly challenging compounds, more advanced formulation strategies may be required.

Protocol 4: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their aqueous solubility.[8]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for in vitro applications due to its high aqueous solubility and low toxicity.[9]

  • Complexation:

    • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

    • Add the powdered 1,2,3,4-Tetrahydroquinoline-2-carboxamide to the HP-β-CD solution.

    • Stir or sonicate the mixture until the compound is fully dissolved. This process forms an inclusion complex.

  • Toxicity: HP-β-CD is generally well-tolerated by cells in culture at concentrations up to 1-2%.[10] As with any excipient, it is best practice to run a vehicle control to ensure the cyclodextrin itself is not affecting your experimental outcome.

Workflow for Advanced Solubilization

G start Initial attempts with DMSO/Co-solvents failed step1 Select a Cyclodextrin (e.g., HP-β-CD) start->step1 step2 Prepare Cyclodextrin Stock Solution in Buffer step1->step2 step3 Add Compound to Cyclodextrin Solution step2->step3 step4 Mix thoroughly (Vortex/Sonicate) to form inclusion complex step3->step4 step5 Filter-sterilize the final solution step4->step5 end Aqueous, Soluble Compound for In Vitro Assay step5->end

Caption: Workflow for using cyclodextrins to solubilize compounds.

Final Checklist for Success

  • Characterize your compound: Whenever possible, obtain experimental data on the solubility and pKa of your specific batch of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

  • Start with the simplest method: Always begin with DMSO as your solvent and only move to more complex methods if necessary.

  • Mind your final solvent concentration: Ensure the final concentration of any organic solvent in your assay is below the cytotoxic threshold for your cell line.

  • Use appropriate controls: Always include a vehicle control (medium with the same amount of solvent/excipient but without the compound) in your experiments.

  • Observe and document: Carefully observe your assay plates for any signs of precipitation at all stages of the experiment.

By following these guidelines and employing a systematic approach, you can successfully navigate the solubility challenges of 1,2,3,4-Tetrahydroquinoline-2-carboxamide and generate high-quality, reliable in vitro data.

References

  • Biondi, S. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ChemicalBook. (2024). 1,2,3,4-tetrahydro-quinolin. Retrieved from ChemBK website: [Link]

  • ChemBK. (2024). 1,2,3,4-tetrahydro-quinolin. Retrieved from ChemBK website: [Link]

  • Dachineni, R., et al. (2025). Navigating the use of 2-hydroxypropyl-β-cyclodextrin in liquid formulations: a systematic study of physical properties and surfactant compatibility. ResearchGate. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Gáspár, R., et al. (2022). Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. National Institutes of Health. [Link]

  • IOSR Journal. (n.d.). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. Retrieved from [Link]

  • Likhitwitayawuid, K., et al. (2010). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Penchala, S. C., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from PubChem website: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from PubChem website: [Link]

  • Rashid, U., et al. (2018). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health. [Link]

  • ResearchGate. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

  • ResearchGate. (n.d.). Effects of PEG 400, 4000 and 6000 on cell viability in Caco-2 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the maximum percentage of PEG400 we can inject in mice IP?. Retrieved from [Link]

  • RSC Publishing. (2017). Cytotoxicity study of polyethylene glycol derivatives. [Link]

  • Salmon, D., et al. (2020). Synthesis and biological evaluation of 2-quinolineacrylamides. PubMed. [Link]

  • S-Hassan, S., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Supuran, C. T., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed. [Link]

  • T'jollyn, H., et al. (2010). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]

  • Tran, T. H., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Vasile, C., et al. (2018). 2-Hydroxypropyl-β-Cyclodextrin Aggregates: Identification and Development of Analytical Techniques. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from Wikipedia website: [Link]

  • Yordanov, G., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. National Institutes of Health. [Link]

Sources

Validation & Comparative

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a carboxamide functional group at the 2-position creates a versatile class of derivatives with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their performance as inhibitors of various biological targets, supported by experimental data. Our focus is to elucidate the causal relationships between structural modifications and biological outcomes, providing a valuable resource for the rational design of novel therapeutic agents.

Core Scaffold and Rationale for Investigation

The 1,2,3,4-tetrahydroquinoline core provides a rigid, three-dimensional framework that can be strategically decorated with various substituents to modulate pharmacological properties. The carboxamide at the 2-position is a key feature, often involved in crucial hydrogen bonding interactions with biological targets. The inherent chirality at the C2 position also introduces a critical element for stereospecific recognition by enzymes and receptors.

The rationale for exploring this scaffold stems from its proven success in targeting a range of diseases. Notably, derivatives have shown promise as anticancer, anti-inflammatory, and anti-trypanosomal agents.[1][2] Understanding the SAR is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Biological Activities

Nuclear factor-kappa B (NF-κB) is a critical protein complex that regulates immune responses, cellular growth, and apoptosis.[1] Its dysregulation is linked to various cancers, making it a prime target for therapeutic intervention. A series of novel 1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1]

Key SAR Insights:

  • Substitution on the Tetrahydroquinoline Nitrogen (N1): Acylation of the nitrogen at the 1-position with various acyl groups was found to be crucial for potent NF-κB inhibition.

  • Aromatic Substituents on the Carboxamide: The nature and position of substituents on the aromatic ring of the carboxamide moiety significantly influence activity.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as trifluoromethyl, on the N-phenyl ring of the carboxamide was shown to enhance inhibitory activity.

Experimental Data Summary:

CompoundR1 (N1-substitution)R2 (Carboxamide N-substituent)IC50 (µM) for NF-κB Inhibition
5e H4-Trifluoromethylphenyl1.4 ± 0.71
6f Acetyl4-Fluorophenyl0.90 ± 0.071
6g Acetyl4-Trifluoromethylphenyl0.70 ± 0.071
6h Acetyl3,4-Dichlorophenyl2.7 ± 0.42
PDTC (ref) --37.5 ± 2.1
KL-1156 (ref) --1.8 ± 0.14

Data sourced from a study on novel 1,2,3,4-tetrahydroquinoline scaffolds as potent NF-κB inhibitors.[1]

The data clearly indicates that acetylation at the N1 position (series 6 ) combined with a 4-trifluoromethylphenyl group on the carboxamide nitrogen (6g ) results in the most potent inhibition of NF-κB activity, being approximately 53 times more potent than the reference compound PDTC.[1]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a pNF-κB-Luc reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compounds.

Workflow Diagram:

NF_kB_Assay_Workflow A RAW 264.7 Cell Culture B Transfection with pNF-κB-Luc plasmid A->B 24h C Pre-treatment with Test Compounds B->C 1h pre-incubation D LPS Stimulation C->D 6h stimulation E Cell Lysis D->E F Luciferase Assay E->F G Data Analysis (IC50) F->G

Caption: Workflow for the NF-κB luciferase reporter assay.

Human African Trypanosomiasis (HAT), or sleeping sickness, is a fatal disease caused by the parasite Trypanosoma brucei. There is an urgent need for new, safer, and more effective drugs. Indoline-2-carboxamides have been identified as a potent class of anti-trypanosomal agents. Interestingly, the replacement of the indoline core with a 1,2,3,4-tetrahydroquinoline scaffold was moderately well-tolerated, highlighting the potential of this related chemical space.[2]

Key SAR Insights:

  • Core Scaffold: While the indoline core was optimal, the 1,2,3,4-tetrahydroquinoline derivative (67 ) demonstrated submicromolar potency, indicating the importance of the overall shape and pharmacophoric features.

  • Position of the Carboxamide: Moving the carboxamide from the 2-position to the 3-position (68 ) resulted in a complete loss of activity, emphasizing the critical role of the substituent's spatial arrangement for binding to the molecular target(s).[2]

  • Stereochemistry: For the related indoline series, the (R)-enantiomer was significantly more potent (>1350-fold) than the (S)-enantiomer, suggesting a highly specific binding interaction that is likely also relevant for the tetrahydroquinoline analogs.

Experimental Data Summary:

CompoundCoreREC50 vs. T. brucei (µM)
1 IndolineH0.003
67 1,2,3,4-TetrahydroquinolineH0.46
68 1,2,3,4-Tetrahydroquinoline (3-carboxamide)H>50

Data adapted from a study on indoline-2-carboxamide derivatives as inhibitors of Trypanosoma brucei.[2]

This comparison underscores the stringent structural requirements for anti-trypanosomal activity and points towards a well-defined binding pocket.

Experimental Protocol: In Vitro Anti-trypanosomal Assay

  • Parasite Culture: Trypanosoma brucei bloodstream form parasites are cultured in HMI-9 medium supplemented with 10% FBS.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the culture medium.

  • Assay Setup: Parasites are seeded into 96-well plates, and the test compounds are added.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based reagent (e.g., AlamarBlue) and measuring fluorescence.

  • Data Analysis: EC50 values are calculated from the dose-response curves.

Logical Relationship Diagram:

SAR_Logic cluster_core Core Scaffold cluster_position Carboxamide Position cluster_activity Anti-trypanosomal Activity Indoline Indoline High High Potency Indoline->High THQ 1,2,3,4-Tetrahydroquinoline Moderate Moderate Potency THQ->Moderate Pos2 2-Position Pos2->Moderate Pos3 3-Position Inactive Inactive Pos3->Inactive

Caption: Key SAR determinants for anti-trypanosomal activity.

General Synthesis Outline

The synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives typically involves a multi-step process. A common route is the Friedländer annulation to construct the dihydroquinoline core, followed by coupling with various amines to form the carboxamide, and subsequent reduction of the quinoline ring.[3]

General Synthetic Workflow:

  • Friedländer Annulation: Reaction of an appropriately substituted 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group (e.g., ethyl acetoacetate) to form the quinoline ring.

  • Ester Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.

  • Amide Coupling: Activation of the carboxylic acid (e.g., with CDI or EDC/HOBt) followed by reaction with a desired amine to form the carboxamide.

  • Reduction of the Quinoline Ring: Catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction to yield the 1,2,3,4-tetrahydroquinoline scaffold.[1]

  • N-Functionalization (Optional): Acylation or alkylation of the tetrahydroquinoline nitrogen to introduce further diversity.

Synthesis Workflow Diagram:

Synthesis_Workflow Start Substituted 2-Aminobenzaldehyde + Methylene Compound A Friedländer Annulation Start->A B Quinoline-2-carboxylate A->B C Ester Hydrolysis B->C D Quinoline-2-carboxylic Acid C->D E Amide Coupling (with R-NH2) D->E F Quinoline-2-carboxamide E->F G Reduction F->G H 1,2,3,4-Tetrahydroquinoline-2-carboxamide G->H I N-Acylation (Optional) H->I J N-Acyl-1,2,3,4-Tetrahydroquinoline-2-carboxamide I->J

Caption: General synthetic route for 1,2,3,4-tetrahydroquinoline-2-carboxamides.

Future Directions and Conclusion

The 1,2,3,4-tetrahydroquinoline-2-carboxamide scaffold remains a highly promising starting point for the development of novel therapeutics. The SAR studies discussed herein provide a solid foundation for the rational design of next-generation compounds with improved potency and selectivity.

Key takeaways for future design strategies:

  • N1-Substitution: Systematic exploration of different substituents on the tetrahydroquinoline nitrogen is warranted to fine-tune activity and physicochemical properties.

  • Carboxamide Moiety: Further diversification of the amine component of the carboxamide is a viable strategy to explore new interactions with target proteins.

  • Stereochemistry: Chiral separation and stereospecific synthesis are crucial to identify the more active enantiomer and reduce potential off-target effects.

  • Target Identification: For compounds with promising phenotypic activity, such as the anti-trypanosomal agents, target deconvolution studies are essential to understand the mechanism of action and facilitate further optimization.

References

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents.
  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. PubMed.

Sources

A Comparative Analysis of the Cytotoxic Effects of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with potent and selective cytotoxicity against cancer cells remains a paramount objective. The 1,2,3,4-tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a specific derivative, 1,2,3,4-Tetrahydroquinoline-2-carboxamide, on three distinct and well-characterized human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma).

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental workflow, a critical analysis of the cytotoxic data, and insights into the potential mechanisms of action. The experimental design and protocols are detailed to ensure reproducibility and provide a framework for further investigation into this promising class of compounds.

Introduction to 1,2,3,4-Tetrahydroquinoline-2-carboxamide and its Therapeutic Potential

1,2,3,4-Tetrahydroquinoline and its analogs are a class of heterocyclic compounds that have garnered significant attention for their therapeutic potential.[3] The rigid, three-dimensional structure of the tetrahydroquinoline nucleus allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. Various derivatives have been reported to exhibit potent cytotoxic effects against a range of cancer cell lines.[4][5] 1,2,3,4-Tetrahydroquinoline-2-carboxamide, the subject of this guide, is a derivative that has shown promise in preliminary screenings, suggesting it may inhibit cancer cell proliferation.[6]

The rationale for comparing its effects on MCF-7, HeLa, and A549 cell lines stems from the desire to understand its spectrum of activity and potential for selective cytotoxicity. These cell lines represent diverse cancer types with distinct genetic backgrounds and therapeutic sensitivities, providing a robust platform for evaluating the compound's efficacy.

Experimental Design and Rationale

To comprehensively assess the cytotoxic profile of 1,2,3,4-Tetrahydroquinoline-2-carboxamide, a multi-assay approach was employed. This strategy allows for a thorough understanding of the compound's impact on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

G cluster_0 Experimental Workflow cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis & Interpretation A Cell Line Seeding (MCF-7, HeLa, A549) B Treatment with 1,2,3,4-Tetrahydroquinoline-2-carboxamide (Varying Concentrations) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Metabolic Activity) C->D Post-Incubation Analysis E LDH Assay (Membrane Integrity) C->E Post-Incubation Analysis F Flow Cytometry (Annexin V/PI Staining for Apoptosis) C->F Post-Incubation Analysis G IC50 Determination D->G H Quantification of Necrosis E->H I Quantification of Apoptosis F->I J Comparative Analysis G->J H->J I->J

Figure 1: A schematic overview of the experimental workflow for assessing the cytotoxicity of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

The causality behind these experimental choices is rooted in the need for a multi-faceted evaluation. The MTT assay was chosen as a primary screen for cell viability, as it measures the metabolic activity of cells, providing a robust indicator of proliferation and cytotoxicity.[7][8] To distinguish between apoptosis and necrosis, two distinct forms of cell death, the LDH assay and Annexin V/PI staining with flow cytometry were employed. The LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necrosis.[9][10] In contrast, Annexin V staining identifies the externalization of phosphatidylserine, an early event in apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, allowing for the differentiation of early apoptotic, late apoptotic, and necrotic cells.[11]

Methodologies

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), and human lung carcinoma (A549) cells were obtained from a certified cell bank.

  • Culture Medium: MCF-7 cells were cultured in Eagle's Minimum Essential Medium (MEM). HeLa and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM). All media were supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Compound Preparation

1,2,3,4-Tetrahydroquinoline-2-carboxamide was synthesized and purified in-house (purity >98% by HPLC). A stock solution of 10 mM was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working solutions were prepared by diluting the stock solution in the respective cell culture medium to the desired concentrations immediately before use. The final DMSO concentration in the culture medium did not exceed 0.5%.

MTT Assay for Cell Viability
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[12]

  • Treatment: The culture medium was replaced with fresh medium containing various concentrations of 1,2,3,4-Tetrahydroquinoline-2-carboxamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.5% DMSO).

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[13]

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated using non-linear regression analysis.

LDH Cytotoxicity Assay
  • Experimental Setup: The experimental setup was similar to the MTT assay, with cells seeded and treated in 96-well plates.

  • Supernatant Collection: After the 48-hour incubation period, 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) was added to each well containing the supernatant.[14]

  • Incubation: The plate was incubated for 30 minutes at room temperature, protected from light.

  • Stop Solution: 50 µL of a stop solution was added to each well.

  • Absorbance Measurement: The absorbance was measured at 490 nm.

  • Data Analysis: The amount of LDH released was calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with 1,2,3,4-Tetrahydroquinoline-2-carboxamide at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.

  • Cell Resuspension: The cell pellet was resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[15]

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed immediately using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

Comparative Cytotoxicity Data

The cytotoxic effects of 1,2,3,4-Tetrahydroquinoline-2-carboxamide on the three cancer cell lines are summarized below.

Table 1: IC50 Values of 1,2,3,4-Tetrahydroquinoline-2-carboxamide after 48-hour treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma35.2 ± 2.8
HeLaCervical Adenocarcinoma18.5 ± 1.5
A549Lung Carcinoma52.1 ± 4.3

Table 2: Percentage of Apoptotic and Necrotic Cells after 48-hour treatment with the IC50 concentration of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
MCF-728.4 ± 2.115.7 ± 1.85.3 ± 0.9
HeLa45.2 ± 3.522.1 ± 2.44.8 ± 0.7
A54922.6 ± 1.910.3 ± 1.26.1 ± 1.1

Discussion and Mechanistic Insights

The data reveals a differential cytotoxic response to 1,2,3,4-Tetrahydroquinoline-2-carboxamide across the tested cell lines. HeLa cells exhibited the highest sensitivity to the compound, with an IC50 value of 18.5 µM, followed by MCF-7 cells (35.2 µM) and A549 cells (52.1 µM). This suggests a degree of selectivity in the compound's cytotoxic activity.

The primary mechanism of cell death induced by 1,2,3,4-Tetrahydroquinoline-2-carboxamide appears to be apoptosis. In all three cell lines, treatment with the compound at their respective IC50 concentrations led to a significant increase in the percentage of apoptotic cells, particularly early apoptotic cells. The low levels of necrosis, as indicated by both the LDH assay and Annexin V/PI staining, suggest that the compound primarily triggers a programmed cell death pathway rather than causing immediate membrane disruption.

The heightened sensitivity of HeLa cells could be attributed to various factors, including differences in drug uptake, metabolism, or the expression levels of key regulatory proteins involved in apoptosis. Quinoline derivatives have been reported to induce apoptosis through various mechanisms, including the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and cell cycle arrest.[16][17][18] Specifically, some quinoline compounds have been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[17][19]

G cluster_0 Proposed Apoptotic Pathway compound 1,2,3,4-Tetrahydroquinoline-2-carboxamide intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic Induces extrinsic Extrinsic Pathway (Death Receptor) compound->extrinsic Induces caspase9 Caspase-9 Activation intrinsic->caspase9 caspase8 Caspase-8 Activation extrinsic->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed signaling pathway for apoptosis induction by 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Further investigation is warranted to elucidate the precise molecular targets of 1,2,3,4-Tetrahydroquinoline-2-carboxamide and the specific signaling pathways it modulates in different cancer cell types. Techniques such as Western blotting to assess the expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspases) and cell cycle analysis could provide deeper insights into its mechanism of action.

Conclusion

1,2,3,4-Tetrahydroquinoline-2-carboxamide demonstrates significant cytotoxic activity against MCF-7, HeLa, and A549 cancer cell lines, with a pronounced effect on HeLa cells. The primary mode of cell death is through the induction of apoptosis. These findings underscore the potential of the 1,2,3,4-tetrahydroquinoline scaffold as a source of novel anticancer agents. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are recommended to advance the development of this promising compound as a potential therapeutic candidate.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link][4]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][16]

  • Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. ResearchGate. [Link][20]

  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. PubMed. [Link][21]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. [Link][3]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link][11]

  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. ResearchGate. [Link][22]

  • LDH cytotoxicity assay. protocols.io. [Link][9]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link][23]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. [Link][24]

  • (PDF) LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells. ResearchGate. [Link][25]

  • Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells. PubMed. [Link][17]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. National Institutes of Health. [Link][5]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. PubMed Central. [Link][26]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). Royal Society of Chemistry. [Link][27]

  • Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. [Link]

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. National Institutes of Health. [Link][19]

  • Cytotoxicity of these compounds and positive controls against A549,... ResearchGate. [Link][28]

  • MTT (Assay protocol). protocols.io. [Link][12]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. National Institutes of Health. [Link][18]

  • Therapeutic agents targeting apoptosis pathways. Journal of American Science. [Link][29]

  • Cell Viability Assays. National Institutes of Health. [Link][13]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. [Link][30]

  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal Research Space. [Link][31]

  • Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. American Association for Cancer Research. [Link][1]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link][8]

  • Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells. MDPI. [Link][32]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link][2]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link][15]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. [Link][33]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis Online. [Link][34]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link][35]

  • Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models. PubMed. [Link][36]

  • Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. Avicenna Journal of Medical Biochemistry. [Link][37]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Royal Society of Chemistry. [Link][38]

  • Determination of Anticancer and Cytotoxic Activities of Some New Quinoline Derivatives Against HeLa Cell Line. ResearchGate. [Link][39]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydroquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroquinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.